5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde
Overview
Description
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound that contains a thiadiazole ring with a phenyl group and an aldehyde functional group. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Target of Action
The primary target of 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde is the Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1) . SHP1 is a convergent node for oncogenic cell-signaling cascades and is mainly restricted to hematopoietic and epithelial cells . It plays a crucial role in regulating cell growth and differentiation, making it a potential target for drug development in cancer treatment .
Mode of Action
this compound interacts with SHP1, inhibiting its activity . The compound exhibits selectivity for SHP1 over SHP2, and shows no detectable activity against PTP1B and TCPTP . This selective inhibition disrupts the oncogenic cell-signaling cascades regulated by SHP1, potentially impeding the proliferation of cancer cells .
Biochemical Pathways
SHP1 is known to play a role in various signaling pathways, including those involved in cell growth, differentiation, and response to external stimuli .
Pharmacokinetics
Its molecular weight (19023) suggests that it may have favorable absorption and distribution characteristics
Result of Action
The inhibition of SHP1 by this compound can disrupt oncogenic cell-signaling cascades, potentially leading to the suppression of cancer cell growth . The compound has shown significant suppressive activity against the growth of various cancer cell lines .
Biochemical Analysis
Biochemical Properties
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde has been found to interact with certain enzymes and proteins. For instance, it has been reported to exhibit inhibitory activity against Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), a key enzyme involved in cell-signaling cascades . The compound’s interaction with SHP1 is believed to be due to its thiadiazole scaffold .
Cellular Effects
Some studies suggest that it may influence cell function by interacting with key cellular enzymes like SHP1 . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method includes the reaction of thioxoacetamide derivatives with carbon disulfide and potassium hydroxide in ethanol at room temperature, followed by treatment with concentrated hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid.
Reduction: 5-Phenyl-1,3,4-thiadiazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,3,4-thiadiazole-2-thione
- 5-Phenyl-1,3,4-thiadiazole-2-amine
- 5-Phenyl-1,3,4-thiadiazole-2-methanol
Uniqueness
5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further functionalization and derivatization.
Properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGLVVWEUSDARD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566002 | |
Record name | 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99066-69-0 | |
Record name | 5-Phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenyl-1,3,4-thiadiazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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